molecular formula C19H20BrNO B1293277 4-Bromo-4'-piperidinomethyl benzophenone CAS No. 898771-32-9

4-Bromo-4'-piperidinomethyl benzophenone

Cat. No. B1293277
M. Wt: 358.3 g/mol
InChI Key: OXJYMLITXZYWHU-UHFFFAOYSA-N
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Description

The compound "4-Bromo-4'-piperidinomethyl benzophenone" is a brominated benzophenone derivative. Benzophenone derivatives are a significant class of organic compounds that have been extensively studied due to their diverse applications, including their use in organic synthesis, pharmaceuticals, and materials science. The presence of a piperidine moiety suggests potential biological activity, as piperidine is a common structural feature in many pharmacologically active compounds.

Synthesis Analysis

The synthesis of brominated benzophenone derivatives typically involves halogenation reactions. For instance, the synthesis of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone was achieved through a two-step process starting from trimethoxybenzene, which was first methylated and then subjected to a Friedel-Crafts reaction with 2-bromo-4,5-dimethoxy benzoic acid . Similarly, the synthesis of related compounds often involves multi-step reactions including elimination, reduction, and bromination, as seen in the preparation of intermediates for CCR5 antagonists .

Molecular Structure Analysis

The molecular structure of brominated benzophenone derivatives is characterized by the presence of a bromine atom, which can significantly influence the electronic properties of the molecule. The structure of these compounds is typically confirmed using spectroscopic methods such as IR, UV, EIMS, 13C NMR, and 1H NMR . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the benzophenone core.

Chemical Reactions Analysis

Brominated benzophenones can undergo various chemical reactions, including electrophilic substitution, as seen in the chlorination treatment of benzophenone-4 in the presence of bromide ions . The reactivity of the bromine atom also allows for further functionalization of the molecule, which can be utilized in the synthesis of more complex organic compounds, such as the Wittig-Horner reaction used to synthesize 1-Bromo-4-(2,2-diphenylvinyl) benzene .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzophenones are influenced by the presence of bromine and other substituents. These compounds often exhibit interesting photoluminescence properties, as demonstrated by 1-Bromo-4-(2,2-diphenylvinyl) benzene, which showed significant fluorescence intensity differences between its solution and solid-state forms . The introduction of bromine can also increase the molecular weight and lipophilicity of the molecule, potentially affecting its solubility and reactivity.

properties

IUPAC Name

(4-bromophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO/c20-18-10-8-17(9-11-18)19(22)16-6-4-15(5-7-16)14-21-12-2-1-3-13-21/h4-11H,1-3,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJYMLITXZYWHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642687
Record name (4-Bromophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-4'-piperidinomethyl benzophenone

CAS RN

898771-32-9
Record name Methanone, (4-bromophenyl)[4-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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